2,6-Dimethyl-8-(phenylselanyl)octa-2,6-dien-1-ol
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Overview
Description
2,6-Dimethyl-8-(phenylselanyl)octa-2,6-dien-1-ol is an organic compound characterized by its unique structure, which includes a phenylselanyl group attached to an octadienol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-8-(phenylselanyl)octa-2,6-dien-1-ol typically involves the reaction of 2,6-dimethyl-2,6-octadien-1-ol with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-8-(phenylselanyl)octa-2,6-dien-1-ol can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide.
Reduction: The compound can be reduced to remove the phenylselanyl group.
Substitution: The phenylselanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
Oxidation: Selenoxide derivatives.
Reduction: 2,6-Dimethyl-2,6-octadien-1-ol.
Substitution: Various substituted octadienol derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Dimethyl-8-(phenylselanyl)octa-2,6-dien-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for introducing phenylselanyl groups.
Biology: Studied for its potential antioxidant properties due to the presence of selenium.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Potential use in the synthesis of complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-8-(phenylselanyl)octa-2,6-dien-1-ol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenylselanyl group can scavenge free radicals, thereby protecting cells from oxidative damage.
Enzyme Inhibition: The compound may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Apoptosis Induction: In cancer cells, it may induce apoptosis through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-2,6-octadien-1-ol: Lacks the phenylselanyl group, making it less effective as an antioxidant.
Geraniol: A similar alcohol with a different functional group, used in fragrances and flavorings.
Nerol: An isomer of geraniol with similar applications but different chemical properties.
Uniqueness
2,6-Dimethyl-8-(phenylselanyl)octa-2,6-dien-1-ol is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
87841-47-2 |
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Molecular Formula |
C16H22OSe |
Molecular Weight |
309.3 g/mol |
IUPAC Name |
2,6-dimethyl-8-phenylselanylocta-2,6-dien-1-ol |
InChI |
InChI=1S/C16H22OSe/c1-14(7-6-8-15(2)13-17)11-12-18-16-9-4-3-5-10-16/h3-5,8-11,17H,6-7,12-13H2,1-2H3 |
InChI Key |
PLIOMQVQSZEZTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC[Se]C1=CC=CC=C1)CCC=C(C)CO |
Origin of Product |
United States |
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